

Phase transitions in undoped barium zirconate

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An In-depth Technical Guide to Phase Transitions in Undoped Barium Zirconate

Introduction

Barium zirconate (BaZrO₃) is an all-inorganic perovskite oxide that serves as a cornerstone material in various technological applications, including as a component in protonic ceramic fuel cells and hydrogen separation membranes.[1] Structurally, it is considered a model cubic perovskite with a high tolerance factor, suggesting it should maintain a stable cubic structure over a wide range of temperatures.[1] While experimental evidence largely supports a stable cubic phase at ambient pressure from near absolute zero to high temperatures, its behavior under pressure and the theoretical predictions of structural instabilities have been subjects of intense research and debate.[1][2]

First-principles calculations based on density functional theory (DFT) have often predicted an instability in the cubic structure, pointing towards an antiferrodistortive (AFD) transition associated with the rigid rotation of ZrO₆ octahedra.[1] However, experimental techniques like X-ray and neutron diffraction consistently identify the ground-state structure as cubic.[1] In contrast, the application of high pressure unequivocally induces structural phase transitions.[3] [4] This guide provides a comprehensive overview of the phase transitions in undoped BaZrO₃, summarizing the quantitative data from key studies, detailing the experimental protocols used for their investigation, and illustrating the observed transition pathways.

Phase Behavior at Ambient Pressure

At ambient pressure, undoped **barium zirconate** is experimentally observed to have a stable cubic perovskite structure belonging to the Pm-3m space group.[1][2] This structural stability



has been confirmed across a broad temperature range, from as low as 4.2 K up to 450 K and beyond, with no definitive evidence of a phase transition.[2] High-resolution neutron powder diffraction studies have shown that the cubic structure persists down to cryogenic temperatures, with temperature variations affecting the lattice parameter in a manner expected for a non-magnetic, dielectric material without structural changes.[2]

Despite consistent experimental observations, theoretical studies have highlighted a subtle complexity. Several DFT calculations have indicated the presence of an imaginary (unstable) phonon mode at the R-point of the Brillouin zone.[1] This suggests a thermodynamic driving force towards a lower-symmetry structure through the tilting of the ZrO₆ octahedra. The discrepancy between theory and experiment has been attributed to factors such as the choice of exchange-correlation functional in the calculations or the possibility of quantum fluctuations suppressing a potential phase transition at low temperatures.[1]

Quantitative Data: Lattice Parameters vs. Temperature

The lattice parameter of cubic BaZrO₃ exhibits a clear dependence on temperature, expanding upon heating. The data below is compiled from high-resolution neutron powder diffraction experiments.

Temperature (K)	Lattice Parameter (Å)	Space Group
4.2	4.1884	Pm-3m[2]
~40 - 450	(Linear Increase)	Pm-3m[2][5]
300	4.194	Pm-3m[6]

Pressure-Induced Phase Transitions

The application of high pressure at room temperature induces distinct structural phase transitions in BaZrO₃. Experimental studies have consistently observed a transformation from the ambient cubic phase to a lower-symmetry tetragonal structure.[3][6][7] However, the exact pathway and critical pressures for these transitions are a subject of some discrepancy in the literature, likely stemming from differences in experimental conditions and techniques (e.g., single-crystal vs. polycrystalline samples, hydrostaticity of the pressure medium).



The most commonly reported transition is from the cubic (Pm-3m) phase to a tetragonal phase with I4/mcm symmetry, driven by the rotation of oxygen octahedra.[3] However, some sensitive Raman spectroscopy studies have proposed a more complex, two-step sequence, where the cubic phase first transforms into a rhombohedral (R-3c) structure before transitioning to the tetragonal phase at a higher pressure.[8][9]

Quantitative Data: Pressure-Induced Transitions

The following table summarizes the findings from various high-pressure experimental studies, highlighting the different techniques used and the transition pressures observed.

Experimental Technique	Transition Pathway	Transition Pressure(s) (GPa)	Reference
Synchrotron X-ray Diffraction	Cubic (Pm-3m) → Tetragonal (I4/mcm)	17.2	[3][6]
Raman Spectroscopy & XRD	Cubic (Pm-3m) → Tetragonal (I4/mcm)	~10	[7]
Raman Spectroscopy	Cubic (Pm-3m) → Rhombohedral (R- 3c)Rhombohedral (R- 3c) → Tetragonal (I4/mcm)	8.419.2	[8]
Raman Spectroscopy	Cubic (Pm-3m) → Rhombohedral (R- 3c)Rhombohedral (R- 3c) → Tetragonal	8.411	[4]
Raman Spectroscopy (Polycrystal)	Cubic → (Transition 1) (Transition 1) → (Transition 2)	923	[9]
Molecular Dynamics (Simulation)	Cubic (Pm-3m) → Tetragonal (I4/mcm)	~16	[10][11]

Experimental Protocols



The characterization of phase transitions in BaZrO₃ relies on sophisticated experimental techniques capable of probing crystal structure under non-ambient conditions.

High-Pressure Synchrotron X-ray Diffraction (XRD)

This is a primary technique for determining crystal structure under compression.

- Sample Preparation: A fine powder of undoped BaZrO₃ is loaded into a sample chamber within a diamond anvil cell (DAC).
- Pressure Application: The DAC uses two opposing diamonds to apply immense pressure to
 the sample. A pressure-transmitting medium (e.g., silicone oil or a noble gas) is often used to
 ensure hydrostatic or quasi-hydrostatic conditions. The pressure is calibrated using a
 standard material, such as ruby fluorescence.
- Data Collection: The DAC is placed in the path of a high-brilliance synchrotron X-ray beam.
 As the pressure is incrementally increased, angle-dispersive X-ray diffraction patterns are collected on an area detector.
- Analysis: The collected diffraction patterns are integrated to produce 2θ vs. intensity plots. The appearance of new Bragg peaks or the splitting of existing peaks indicates a structural phase transition. The crystal structure of the new phase is determined by indexing the peaks and performing Rietveld refinement to obtain the space group and lattice parameters.[3][6]

Neutron Powder Diffraction (NPD)

NPD is particularly sensitive to the positions of light atoms like oxygen, making it ideal for studying the octahedral tilting that drives many perovskite phase transitions.

- Sample Preparation: A significant quantity (several grams) of BaZrO₃ powder is loaded into a sample container (e.g., vanadium can).[1]
- Temperature Control: For temperature-dependent studies, the sample is placed within a cryostat or furnace (e.g., a closed-circuit refrigerator for low temperatures).[1][2]
- Data Collection: The experiment is performed at a high-resolution time-of-flight neutron diffractometer. A pulsed neutron beam is directed at the sample, and the scattered neutrons



are detected at various angles. The time of flight determines the neutron wavelength, which allows for the calculation of lattice spacings.

Analysis: The diffraction data is analyzed using Rietveld refinement. This method fits a
calculated diffraction pattern based on a structural model (space group, atomic positions,
lattice parameters, etc.) to the experimental data, allowing for precise determination of the
crystal structure at each temperature.[1][2]

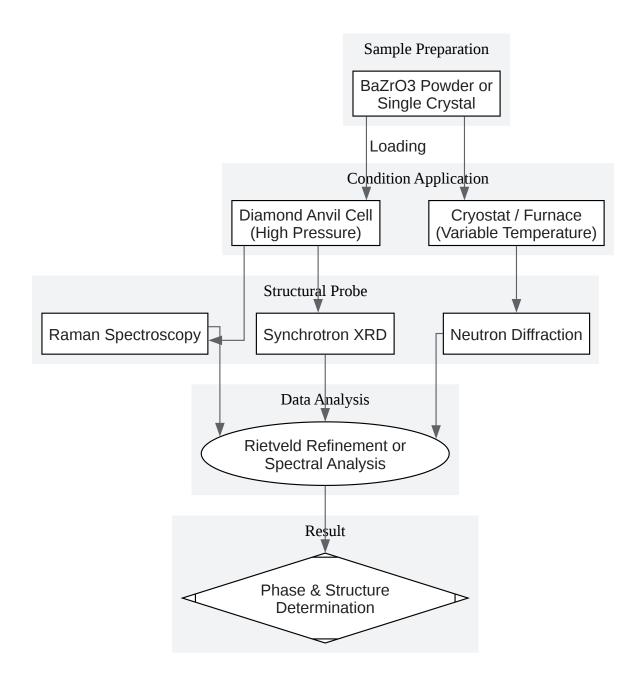
High-Pressure Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a crystal lattice. Since phase transitions alter the crystal symmetry, they also change the Raman-active modes, making it a sensitive tool for detecting such transitions.

- Sample Preparation: A small single crystal or polycrystalline sample of BaZrO₃ is placed in a DAC, often with a pressure-transmitting medium.
- Data Collection: A laser is focused on the sample through one of the diamonds. The scattered light is collected and analyzed by a spectrometer. In the ideal cubic perovskite structure, there are no first-order Raman active modes.
- Analysis: A phase transition to a lower-symmetry structure breaks the selection rules of the
 cubic phase, causing new, sharp peaks to appear in the Raman spectrum.[7] The pressure
 at which these new modes emerge is taken as the transition pressure. The nature of the new
 vibrational modes can help in identifying the symmetry of the high-pressure phase.[7][8]

Visualizations

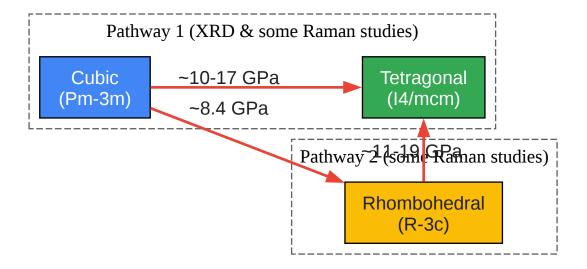




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Caption: Workflow for investigating BaZrO₃ phase transitions.





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Caption: Reported high-pressure phase transition pathways for BaZrO₃.

Conclusion

The phase behavior of undoped **barium zirconate** is characterized by a notable dichotomy between its stability at ambient pressure and its responsiveness to high pressure. Extensive experimental evidence from neutron and X-ray diffraction confirms that BaZrO₃ maintains a stable cubic Pm-3m structure from cryogenic temperatures to well above room temperature, despite theoretical predictions of instabilities.[1][2] This makes it an excellent model system for studying the fundamentals of perovskite structures.

Under the application of high pressure, however, BaZrO₃ readily undergoes phase transitions to lower-symmetry structures. The primary transformation is to a tetragonal I4/mcm phase, though the exact transition pressure and the existence of an intermediate rhombohedral phase remain points of discussion in the scientific literature.[3][7][8] These pressure-induced transformations are fundamentally linked to the tilting of the ZrO₆ octahedra, a common distortion mechanism in perovskites. The continued investigation using complementary experimental techniques and advanced theoretical modeling will be crucial to fully resolve the transition pathways and provide a complete picture of the structural landscape of this important functional material.



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